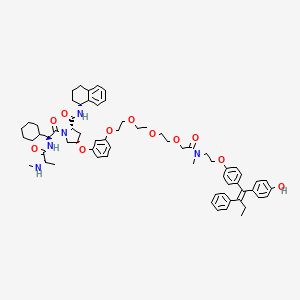

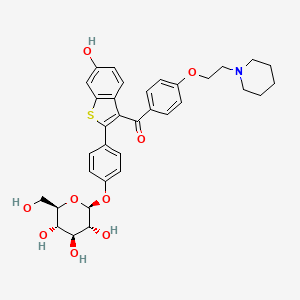

4'-Raloxifene-|A-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

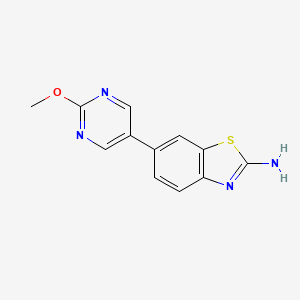

4’-Raloxifène-|A-D-glucopyranoside est un métabolite du Raloxifène, un modulateur sélectif des récepteurs aux œstrogènes (SERM). Ce composé est un benzothiophène glucuronidé en position 4’, ce qui en fait un antagoniste sélectif et actif par voie orale des récepteurs aux œstrogènes . Il est principalement utilisé pour inhiber la perte osseuse et la résorption, et pour abaisser les taux de lipides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4’-Raloxifène-|A-D-glucopyranoside implique la glucuronidation du Raloxifène en position 4’. Ce processus nécessite généralement l’utilisation de dérivés de l’acide glucuronique et de catalyseurs spécifiques dans des conditions contrôlées . La voie de synthèse détaillée et les conditions de réaction sont souvent propriétaires et peuvent être trouvées dans des brevets tels que US5567820A .

Méthodes de production industrielle

La production industrielle de 4’-Raloxifène-|A-D-glucopyranoside suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela comprend un contrôle précis de la température, du pH et de la durée de réaction, ainsi que l’utilisation de réactifs et de catalyseurs de qualité industrielle .

Analyse Des Réactions Chimiques

Types de réactions

4’-Raloxifène-|A-D-glucopyranoside subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de nucléophiles ou d’électrophiles.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme l’hydroxyde de sodium . Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, pour garantir le résultat souhaité .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de 4’-Raloxifène-|A-D-glucopyranoside peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déhydroxylés .

Applications de la recherche scientifique

4’-Raloxifène-|A-D-glucopyranoside a une large gamme d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

4’-Raloxifene-|A-D-glucopyranoside has a wide range of scientific research applications, including:

Mécanisme D'action

4’-Raloxifène-|A-D-glucopyranoside exerce ses effets en se liant sélectivement aux récepteurs aux œstrogènes, en particulier au récepteur alpha des œstrogènes (ERα) et au récepteur bêta des œstrogènes (ERβ) . Cette liaison inhibe l’activité des œstrogènes dans des tissus tels que les os et le sein, entraînant une réduction de la résorption osseuse et une diminution du risque de cancer du sein . La glucuronidation du composé en position 4’ améliore sa sélectivité et sa biodisponibilité orale .

Comparaison Avec Des Composés Similaires

Composés similaires

Tamoxifène : Un autre SERM, utilisé principalement pour le traitement du cancer du sein.

Bazedoxifène : Un SERM plus récent avec des applications similaires dans l’ostéoporose et la prévention du cancer du sein.

Unicité

4’-Raloxifène-|A-D-glucopyranoside est unique en raison de sa glucuronidation en position 4’, ce qui améliore sa sélectivité et sa biodisponibilité orale par rapport aux autres SERM . Cette modification contribue également à ses propriétés pharmacocinétiques et pharmacodynamiques spécifiques, ce qui en fait un composé précieux dans les contextes de recherche et thérapeutique .

Propriétés

Formule moléculaire |

C34H37NO9S |

|---|---|

Poids moléculaire |

635.7 g/mol |

Nom IUPAC |

[6-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |

InChI |

InChI=1S/C34H37NO9S/c36-19-26-30(39)31(40)32(41)34(44-26)43-24-11-6-21(7-12-24)33-28(25-13-8-22(37)18-27(25)45-33)29(38)20-4-9-23(10-5-20)42-17-16-35-14-2-1-3-15-35/h4-13,18,26,30-32,34,36-37,39-41H,1-3,14-17,19H2/t26-,30-,31+,32-,34-/m1/s1 |

Clé InChI |

SMCKNNQQQOVEFY-JPLCMXNCSA-N |

SMILES isomérique |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

SMILES canonique |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

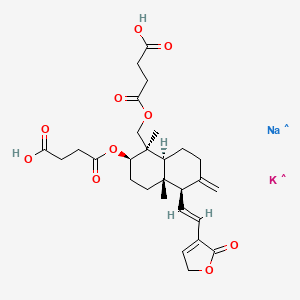

![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)